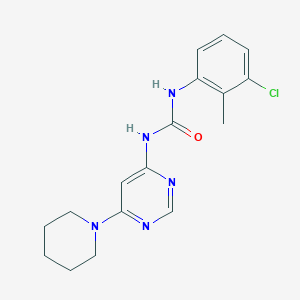
1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a useful research compound. Its molecular formula is C17H20ClN5O and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds have garnered attention in medicinal chemistry for their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the biological activity of this specific compound, supported by case studies, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H23ClN4O |
| Molecular Weight | 364.87 g/mol |
| InChI Key | InChI=1S/C19H23ClN4O/c1-14-16(20)6-5-7-17(14)23-19(25)22-13-15-8-9-21-18(12-15)24-10-3-2-4-11-24/h5-9,12H,2-4,10-11,13H2,1H3,(H2,22,23,25) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the piperidine and pyrimidine moieties enhances its binding affinity to these targets, potentially modulating various biological pathways.
Antibacterial Activity
Research indicates that similar urea derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with structural similarities to this compound demonstrate potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, derivatives of urea compounds have shown antifungal activity. The MIC values for antifungal effects against Candida albicans and other fungal strains vary significantly but indicate promising potential for therapeutic applications .
Case Studies
A notable study investigated the antibacterial efficacy of a related compound with a piperidine structure. It showed effective inhibition against multiple bacterial strains with MIC values ranging from 4.69 to 22.9 µM for Bacillus subtilis and E. coli . This suggests that the incorporation of specific substituents on the piperidine ring can enhance biological activity.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that modifications in the chemical structure significantly influence biological activity. For example, the introduction of halogen substituents on the phenyl ring has been associated with increased antibacterial efficacy .
Comparative Analysis
When compared to other urea derivatives:
| Compound | Biological Activity | MIC Values |
|---|---|---|
| Urea Derivative A | Antibacterial | 0.0039 mg/mL |
| Urea Derivative B | Antifungal | 16.69 µM |
| This compound | Antibacterial & Antifungal | TBD |
This comparison highlights the unique position of this compound within its class.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-13(18)6-5-7-14(12)21-17(24)22-15-10-16(20-11-19-15)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMAOVYZOIUIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














